(3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
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Description
(3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C13H9BrN2O2S2 and its molecular weight is 369.25. The purity is usually 95%.
BenchChem offers high-quality (3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to "(3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one" involves cyclization reactions and characterizations through spectral data. For instance, Kamila et al. (2011) synthesized (Z)-5-(2-(1H-Indol-3-yl)-2-oxoethylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives by condensation reactions under microwave conditions, demonstrating the efficiency of microwave-assisted synthesis in producing thioxothiazolidinones with potential biological activities (Kamila, Ankati, & Biehl, 2011).
Biological Activities
These compounds have been evaluated for various biological activities, including cytotoxicity against cancer cell lines, antimicrobial properties, and potential use in treating neurological disorders. For example, Karalı et al. (2002) conducted a study on the cytotoxicity of 5-bromo-3-substituted-hydrazono-1H-2-indolinones, revealing their effects on breast cancer, lung cancer, and ovarian cancer cell lines, suggesting their potential as anticancer agents (Karalı, Terzioğlu, & Gürsoy, 2002).
Antimicrobial Applications
The antimicrobial potential of these compounds has also been explored. Başoğlu et al. (2012) synthesized linezolid-like molecules, including thiazolidinone derivatives, and evaluated their antimicrobial activities, particularly against antitubercular strains, demonstrating their potential in addressing antibiotic resistance (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Anticancer and Antitrypanosomal Activities
Recent studies have expanded on the anticancer and antitrypanosomal activities of thiazolidinone derivatives. Holota et al. (2019) synthesized a series of novel 3-phenylpropionic acid ethyl esters with a thiazolidinone core, showcasing significant trypanocidal activity against Trypanosoma species and anticancer activity across various human tumor cell lines, highlighting the diversity of potential therapeutic applications (Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, & Lesyk, 2019).
properties
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S2/c1-2-16-8-4-3-6(14)5-7(8)9(12(16)18)10-11(17)15-13(19)20-10/h3-5H,2H2,1H3,(H,15,17,19)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGDYLSBSCUVMJ-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=S)S3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)NC(=S)S3)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
617698-19-8 |
Source
|
Record name | (3Z)-5-BROMO-1-ETHYL-3-(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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